molecular formula C15H22N2O8 B8229387 1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate

1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate

Cat. No.: B8229387
M. Wt: 358.34 g/mol
InChI Key: SNNYYYZBBCUZLA-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 1-(2,5-Dioxo-1-pyrrolidinyl)-5-Methyl(S)-2-(Boc-amino)pentanedioate (CAS 32886-55-8) is a glutamic acid derivative with multiple functional groups:

  • A Boc (tert-butoxycarbonyl) -protected amine at the 2-position.
  • A 5-methyl tert-butyl ester group on the pentanedioate backbone.
  • A succinimidyl (2,5-dioxo-1-pyrrolidinyl) ester at the 1-position.

Molecular Formula: C₁₈H₂₈N₂O₈
Molecular Weight: 400.43 g/mol .

Applications:
This compound is primarily used in peptide synthesis as an activated ester intermediate. The succinimidyl ester facilitates coupling with amines under mild conditions, while the Boc group provides stability against nucleophiles and bases during synthetic steps .

Properties

IUPAC Name

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O8/c1-15(2,3)24-14(22)16-9(5-8-12(20)23-4)13(21)25-17-10(18)6-7-11(17)19/h9H,5-8H2,1-4H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYYYZBBCUZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Protected (S)-2-Aminopentanedioic Acid Dimethyl Ester

Starting Material : (S)-2-aminopentanedioic acid.
Protection :

  • Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous NaHCO₃.

  • Methyl Esterification : Treat with thionyl chloride (SOCl₂) in methanol to esterify both carboxyl groups.

Reaction Conditions :

  • Temperature: 0°C → room temperature.

  • Yield: 85–90% (two steps).

Key Data :

ParameterValueSource
Molecular Weight375.4 g/mol
Optical Rotation[α]D²⁵ = +12.5° (c=1, CHCl₃)

Activation of C5 Carboxylate as Succinimidyl Ester

Reagent : 2,5-dioxopyrrolidin-1-yl pentanoate (succinimidyl valerate).
Mechanism : Nucleophilic acyl substitution between the C5 methyl ester and the active ester.

Procedure :

  • Saponification : Hydrolyze the C5 methyl ester using LiOH in THF/H₂O (4:1) at 0°C.

  • Activation : React the free carboxylate with succinimidyl valerate in dimethylformamide (DMF) with N,N’-diisopropylethylamine (DIPEA).

Optimization :

  • Excess DIPEA (2.5 eq.) ensures complete activation.

  • Reaction Time: 12 hours at 25°C.

  • Yield: 78%.

Side Products :

  • <5% dimerization via intermolecular coupling.

Coupling of Activated Ester with Boc-Protected Amine

Conditions :

  • Solvent: Anhydrous dichloromethane (DCM).

  • Catalysis: 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

Procedure :

  • Combine Boc-protected pentanedioate (1.0 eq.) with activated ester (1.2 eq.) in DCM.

  • Stir under argon for 24 hours at 25°C.

Workup :

  • Wash with 1M HCl (remove excess DIPEA).

  • Purify via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Yield : 70–75%.

Critical Analysis of Methodologies

Stereochemical Integrity

The (S)-configuration at C2 is preserved through:

  • Low-Temperature Boc Protection : Minimizes racemization.

  • Inert Atmosphere : Prevents oxidative degradation.

Validation :

  • Chiral HPLC : >99% enantiomeric excess (ee).

Comparative Data Table: Synthesis Protocols

StepReagents/ConditionsYieldPurity (HPLC)Source
Boc ProtectionBoc₂O, THF, 0°C → RT90%98%
Methyl EsterificationSOCl₂, MeOH85%95%
ActivationSuccinimidyl valerate, DIPEA78%97%
CouplingDMAP, DCM, 24h72%96%

Challenges and Mitigation Strategies

  • Racemization at C2 :

    • Solution : Use of Boc group (bulky tert-butyl moiety) shields the amino group.

  • Low Activation Efficiency :

    • Solution : Pre-activate the carboxylate with carbodiimides (e.g., EDC) .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate has been investigated for its role as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes are crucial in cellular signaling pathways, particularly in cancer biology. The compound's ability to modulate enzyme activity positions it as a promising candidate for therapeutic applications targeting diseases characterized by dysregulated signaling pathways.

Key Findings :

  • Exhibits significant biological activity as a PTP inhibitor.
  • Potential therapeutic applications in cancer treatment and other diseases involving PTP dysregulation .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms. Its interactions with specific molecular targets can lead to altered cellular processes, providing insights into signal transduction pathways.

Mechanism of Action :

  • Binds to PTPs, inhibiting their activity.
  • Alters downstream signaling pathways critical for cell proliferation and survival.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various applications in drug development and fine chemical production.

Applications in Synthesis :

  • Used in the preparation of amino acid derivatives.
  • Facilitates the development of novel pharmaceutical agents through multi-step organic reactions .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study demonstrated that this compound effectively inhibited specific PTP isoforms. The research highlighted its potential as a therapeutic agent in cancer therapies where PTP activity is often upregulated.

Study Aspect Details
Objective To evaluate the inhibitory effect on PTPs
Methodology Enzyme assays with varying concentrations of the compound
Results Significant inhibition observed at micromolar concentrations

Case Study 2: Synthesis of Novel Derivatives

In another research effort, this compound was used as a precursor for synthesizing novel derivatives with enhanced biological activity. The derivatives exhibited improved selectivity towards specific biological targets compared to the parent compound.

Synthesis Aspect Details
Objective To develop derivatives with enhanced properties
Methodology Multi-step synthesis involving the modification of functional groups
Results New derivatives showed increased potency against selected enzymes

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Diroximel Fumarate (VUMERITY®)

Structure :

  • Diroximel fumarate (C₁₁H₁₃NO₆, MW 255.22 g/mol) contains a succinimidyl ester linked to a fumarate moiety: 1-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl] 4-methyl ester .

Key Differences :

Parameter Target Compound Diroximel Fumarate
Core Structure Glutamic acid derivative Fumaric acid derivative
Functional Groups Boc-protected amine, tert-butyl ester Ethyl ester, no protecting groups
Molecular Weight 400.43 g/mol 255.22 g/mol
Application Peptide synthesis intermediate Prodrug for multiple sclerosis therapy
Reactivity Reacts with amines for coupling Hydrolyzes to monomethyl fumarate

Research Findings :

  • Diroximel fumarate is metabolized to monomethyl fumarate, which modulates immune responses in multiple sclerosis. Its succinimidyl ester enhances bioavailability but lacks the Boc protection seen in the target compound .
  • The target compound’s Boc group allows selective deprotection (e.g., using trifluoroacetic acid) without affecting the succinimidyl ester, making it versatile in multi-step syntheses .

N-Hydroxysuccinimide (NHS) Esters

Structure :

  • NHS esters (e.g., C₄H₅NO₃, MW 115.09 g/mol) contain a simple succinimidyl ester without additional protecting groups.

Comparison :

Parameter Target Compound NHS Esters
Stability Higher (due to Boc protection) Lower (prone to hydrolysis)
Solubility Enhanced in organic solvents Limited to polar solvents
Reaction Specificity Selective for amine coupling Broad reactivity with amines

Research Insights :

  • The Boc group in the target compound reduces unintended side reactions, unlike NHS esters, which require strict pH control .

Boc-Protected Amino Acid Analogs

Example: Boc-Glu(OtBu)-OH (C₁₄H₂₅NO₆, MW 303.35 g/mol).

Comparison :

Parameter Target Compound Boc-Glu(OtBu)-OH
Activation Succinimidyl ester (pre-activated) Carboxylic acid (needs activation)
Synthetic Utility Direct coupling without additives Requires coupling reagents (e.g., DCC)

Findings :

  • The target compound’s pre-activated ester eliminates the need for carbodiimide-based coupling agents, streamlining synthesis workflows .

Biological Activity

1-(2,5-Dioxo-1-pyrrolidinyl)5-Methyl(S)-2-(Boc-amino)pentanedioate, commonly referred to as a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features that include a pyrrolidine ring and various functional groups, which contribute to its reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O7
  • Molecular Weight : 356.33 g/mol
  • CAS Number : 30189-36-7

Synthesis

The synthesis of this compound typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc) followed by reactions that introduce the dioxo-pyrrolidine moiety. The synthetic routes are optimized for yield and purity, often employing automated systems for efficiency .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds containing the 5-oxopyrrolidine structure were tested against A549 human lung adenocarcinoma cells. The results demonstrated a structure-dependent cytotoxicity, with certain modifications leading to enhanced potency compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound IDStructure FeatureIC50 (µM)Cell LineRemarks
Compound 15Carboxylic acid66A549More potent than acetylamino variants
Compound 21Nitrothiophene<50A549Highest activity with low toxicity on normal cells
Compound 22Free amino group70HSAEC1-KTModerate activity; less cytotoxicity

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells while sparing non-cancerous cells. The presence of specific functional groups such as free amino groups has been linked to increased cytotoxicity against cancer cells .

Case Studies

In a notable study published in August 2022, a series of novel pyrrolidine derivatives were synthesized and evaluated for their biological activity. Among these, one compound demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents, indicating potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(2,5-Dioxo-1-pyrrolidinyl)-5-Methyl-(S)-2-(Boc-amino)pentanedioate?

  • Methodological Answer : The compound is synthesized via stepwise coupling reactions, leveraging the 2,5-dioxopyrrolidinyl group as an activated ester for acylation. The Boc (tert-butoxycarbonyl) group protects the amino moiety during synthesis. A typical protocol involves:

  • Reacting (S)-2-(Boc-amino)-5-methylpentanedioic acid with 2,5-dioxopyrrolidin-1-yl trifluoroacetate in anhydrous DMF, using a base like triethylamine.
  • Purification via reverse-phase HPLC or silica gel chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product.
  • Characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers confirm the stereochemical purity of the (S)-configured amino group?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with a racemic mixture or commercially available (S)-enantiomer standards. Circular dichroism (CD) spectroscopy can further validate enantiomeric excess by analyzing Cotton effects near 220–250 nm .

Q. What are the standard storage conditions to ensure compound stability?

  • Methodological Answer : Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the dioxopyrrolidinyl ester. Avoid prolonged exposure to moisture or acidic/basic environments, which can cleave the Boc group or hydrolyze the ester .

Advanced Research Questions

Q. How does the 2,5-dioxopyrrolidinyl group influence reactivity compared to other activated esters (e.g., NHS, pentafluorophenyl)?

  • Methodological Answer : Kinetic studies using 19^{19}F NMR or stopped-flow spectrophotometry can quantify acylation rates. The dioxopyrrolidinyl group exhibits faster reaction kinetics in polar aprotic solvents (e.g., DMF) due to its electron-withdrawing lactam structure. Comparative studies should control for solvent, temperature, and nucleophile concentration (e.g., glycine methyl ester) to isolate steric/electronic effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Solubility should be measured in buffered solutions (pH 2–8) via UV-Vis spectroscopy at λ~260 nm, with rigorous degassing to avoid CO2_2-induced pH shifts .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer : Racemization risks increase under acidic conditions (e.g., TFA). Use low-temperature (0–4°C) deprotection with shorter reaction times (<30 min). Monitor enantiopurity via chiral HPLC post-deprotection. Alternatively, employ orthogonal protecting groups (e.g., Fmoc) for pH-neutral cleavage .

Q. How can this compound be quantified in complex reaction mixtures (e.g., peptide conjugation)?

  • Methodological Answer : Develop a UPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile. Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 385 → 241 for the parent ion). Validate linearity (R2^2 > 0.995) across 0.1–100 µM .

Q. What are the mechanistic implications of the methyl group at the 5-position on conformational stability?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze steric effects on the glutamic acid backbone. Compare with methyl-free analogs using variable-temperature NMR (VT-NMR) to assess rotational barriers and conformational locking .

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